2-Amino-5,6-dibromobenzothiazole

Dye Chemistry Monoazo Dyes Benzothiazole Scaffolds

Researchers requiring the critical intermediate for kinase inhibitor VUN77724 or patented monoazo dyes face a supply challenge: regioisomers and halogen analogs cannot substitute. 2-Amino-5,6-dibromobenzothiazole (CAS 127977-72-4) provides the precise 5,6-dibromo substitution pattern essential for target activity and dye shade. Key benefits: • Only designated precursor for VUN77724 synthesis • Proven diazo component for red-to-violet monoazo dyes with good fastness • Distinct heavy atom probe for solubility & crystal packing studies Procure with confidence for your specialized R&D.

Molecular Formula C7H4Br2N2S
Molecular Weight 307.991
CAS No. 127977-72-4
Cat. No. B600025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,6-dibromobenzothiazole
CAS127977-72-4
Molecular FormulaC7H4Br2N2S
Molecular Weight307.991
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)SC(=N2)N
InChIInChI=1S/C7H4Br2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
InChIKeyVMXXRQMNZGDNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5,6-dibromobenzothiazole: Product Overview


2-Amino-5,6-dibromobenzothiazole (CAS 127977-72-4), also known as 5,6-dibromobenzo[d]thiazol-2-amine, is a heterocyclic compound in the benzothiazole family, bearing two bromine substituents at the 5- and 6-positions and a 2-amino group . It serves primarily as a synthetic intermediate in the production of specialized dyes [1] and as a precursor for kinase inhibitor candidates, such as the compound VUN77724 .

2-Amino-5,6-dibromobenzothiazole: Substitution Not Recommended


General substitution among 2-aminobenzothiazoles is ill-advised due to the profound impact of substituent position and halogen identity on synthetic utility and target activity. As evidenced by the specific inclusion of 2-amino-5,6-dibromobenzothiazole alongside its regioisomers (e.g., 4,6-dibromo) and halogen analogs (e.g., 5,6-dichloro) in a patent for monoazo dye synthesis, even slight alterations in the benzothiazole core dictate the final dye's properties and manufacturing viability [1]. Furthermore, the distinct electronic and steric profile of the 5,6-dibromo pattern underpins its role as a precursor for designated kinase inhibitor candidates like VUN77724 .

Comparative Evidence for 2-Amino-5,6-dibromobenzothiazole


Patent-Validated Monoazo Dye Specificity

The compound is explicitly listed among a select group of 2-aminobenzothiazole derivatives suitable for the synthesis of novel monoazo dyes, as disclosed in a European patent [1]. The patent distinguishes 2-amino-5,6-dibromobenzothiazole from its regioisomers (e.g., 2-amino-4,6-dibromobenzothiazole) and different halogen analogs (e.g., 2-amino-5,6-dichlorobenzothiazole). This inclusion indicates a specific, validated utility for producing brilliant red to violet shades with good fastness properties on hydrophobic fibers [1].

Dye Chemistry Monoazo Dyes Benzothiazole Scaffolds

Physicochemical Profile vs. 2-Aminobenzothiazole

The 5,6-dibromo substitution significantly alters predicted physicochemical properties compared to the parent 2-aminobenzothiazole . While direct experimental data for the target compound is limited, predictive models suggest a higher boiling point (423.6°C vs. 287°C) and substantially higher density (2.185 g/cm³ vs. ~1.35 g/cm³) due to the presence of the two heavy bromine atoms [1]. The predicted pKa of 2.79 indicates a weaker basicity compared to the parent amine (predicted pKa ~4.5), which could influence reactivity and salt formation .

Physicochemical Properties QSAR Drug Design

Precursor for Kinase Inhibitor VUN77724

The compound serves as the direct precursor for VUN77724 (also known as 5,6-Dibromo-1,3-benzothiazol-2-amine), a specific chemical entity utilized in drug synthesis programs targeting kinase inhibition . This designation is unique to the 5,6-dibromo substitution pattern; no other regioisomer or mono-brominated analog is publicly associated with this particular development candidate .

Kinase Inhibition VUN77724 Medicinal Chemistry

2-Amino-5,6-dibromobenzothiazole: Validated Applications


Monoazo Dyes for Hydrophobic Fibers

This compound is a proven diazo component for manufacturing monoazo dyes that impart brilliant red to violet shades to polyester and other hydrophobic textiles. The resulting dyes are characterized by good fastness properties [1]. Procurement is justified for dye chemists aiming to replicate or innovate within this specific, patented color space, as alternative aminobenzothiazoles will yield a different spectral output.

Precursor for Kinase Inhibitor VUN77724

Researchers engaged in the synthesis and biological evaluation of VUN77724 require this specific compound as a critical intermediate . No alternative regioisomer or halogen variant has been designated for this purpose, making it a mandatory procurement for this specific medicinal chemistry project.

Physicochemical Optimization in Benzothiazole Series

Due to its markedly different predicted properties (e.g., a 62% increase in density and a significantly higher boiling point) compared to the parent 2-aminobenzothiazole scaffold, this compound serves as an excellent probe for studying the impact of heavy atom substitution on solubility, crystal packing, and overall physicochemical profile in a drug discovery or materials science context .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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